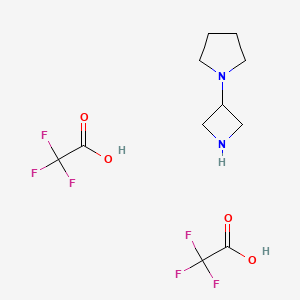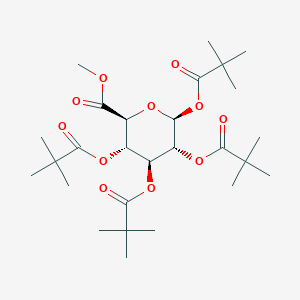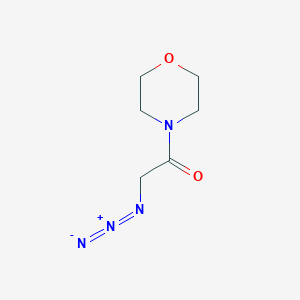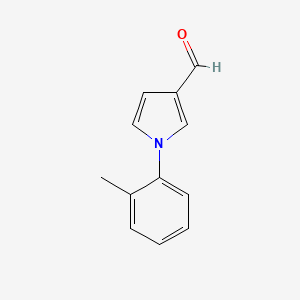![molecular formula C12H16N4S B3043492 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine CAS No. 874881-21-7](/img/structure/B3043492.png)
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine
Overview
Description
“4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine” is a compound that contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with guanidine hydrochloride . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms present in the molecule .Chemical Reactions Analysis
Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc. The chemical reactions involved in these biological activities are often complex and involve multiple steps.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined by various techniques such as melting point determination, solubility tests, and spectroscopic analysis .Scientific Research Applications
Synthesis and Characterization
The chemical compound 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine belongs to a class of compounds known for their complex heterocyclic structures. A notable research direction involves the synthesis and characterization of related compounds, providing foundational knowledge for further applications. For example, the synthesis of 1,2-disubstituted-3-(pyrimidine-2-yl)-2,3-dihydro-1H-1,3-diazepine-4,7-dione demonstrates the utility of such compounds in creating fully unsaturated monocyclic seven-membered heterocyclic rings, leveraging Schiff base formation and subsequent transformations into 1,3-diazepine derivatives (Ahmad, 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. Notably, compounds within this chemical space have been identified as potent apoptosis inducers. For instance, the discovery of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine and its analogs have shown significant potency in inducing apoptosis through the inhibition of tubulin polymerization in cancer cells, underscoring their potential in oncology (Kemnitzer et al., 2009).
Antitumor Activity
The exploration of this compound derivatives as antitumor agents is another vibrant research area. Microwave-induced synthesis techniques have enabled the creation of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, showing remarkable activity against various cancer cell lines. This highlights the compound's role as a scaffold for developing new chemotherapeutic agents (Insuasty et al., 2008).
Chemical Structure and Properties
Structural studies on related compounds, such as 1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione, contribute to understanding the chemical properties and potential applications of this compound derivatives. These studies, focusing on crystal packing and hydrogen bonding, offer insights into the compound's behavior and interactions at the molecular level (Li et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol-3-Kinase (PI3K) . CDK2 is a crucial regulator of cell cycle progression, while PI3K plays a significant role in cell survival and growth .
Mode of Action
Similar compounds have shown to inhibit their targets, leading to cell cycle arrest and apoptosis . For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit CDK2, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect thecell cycle regulation pathway via CDK2 inhibition and the PI3K/Akt signaling pathway via PI3K inhibition . These pathways play crucial roles in cell proliferation and survival.
Result of Action
Similar compounds have shown to cause significant inhibition of cell growth, alteration in cell cycle progression, and induction of apoptosis .
Future Directions
Pyrimidine derivatives have shown a wide range of biological activities, making them valuable for medical applications . Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation .
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, which could potentially alter cell cycle progression and induce apoptosis within cells .
properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-9-7-17-11-10(9)14-8-15-12(11)16-5-2-3-13-4-6-16/h7-8,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSIKPBMPNAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



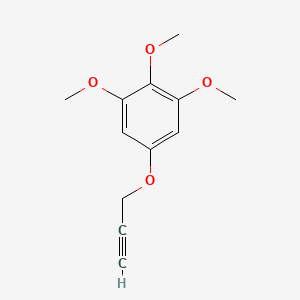
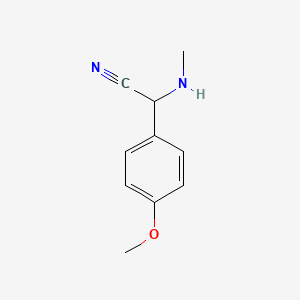

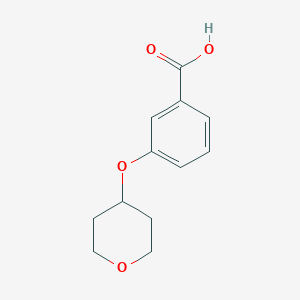
![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)



